Cauloside D
Overview
Description
Synthesis Analysis
The synthesis of Cauloside D, like other natural glycosides, involves complex biochemical pathways in plants. However, in laboratory settings, the synthesis or extraction processes typically involve the isolation from plant sources followed by purification techniques. The enzymatic hydrolysis using specific enzymes, as illustrated in the study by Strigina et al., demonstrates the methodological approach to understanding and manipulating the compound's structure for further analysis.
Molecular Structure Analysis
The molecular structure of Cauloside D comprises a hederagenin backbone attached to a sugar moiety, which includes arabinopyranosyl, rhamnopyranosyl, and glucopyranosyl units. This structure contributes to its physical and chemical properties and interaction with biological membranes. The complexity of its structure, with multiple glycosidic linkages, makes it a candidate for detailed structural analysis using techniques like NMR and mass spectrometry to elucidate its configuration and conformational dynamics.
Chemical Reactions and Properties
Cauloside D's chemical reactions are primarily associated with its glycosidic bonds, which can undergo hydrolysis under acidic or enzymatic conditions, leading to the release of sugar units and the aglycone part. These reactions are crucial for understanding its bioactivity and for structural modifications to enhance its properties or for structure-activity relationship studies. The sulfation of related compounds, like cauloside C, indicates potential chemical modifications that can alter Cauloside D's solubility and interaction with biological molecules (Strigina & Isakov, 2000).
Scientific Research Applications
Application 1: Rheumatoid Arthritis Treatment
- Summary of the Application: Cauloside D is a saponin found in Caulophyllum robustum Maxim (C. robustum), a traditional Chinese medicine widely used for the treatment of rheumatoid arthritis (RA) . Saponins are the main material basis of C. robustum .
- Methods of Application or Experimental Procedures: The UHPLC-Q-Exactive-Plus-Orbitrap-MS method was used to rapidly identify the prototypes and metabolites of C. robustum saponins in fibroblast-like synoviocytes (FLS) and to explore the metabolic pathways of C. robustum saponins .
- Results or Outcomes: Deglycosylation, deacidification, deoxygenation, oxidation, sulfation, phosphorylation, hydrogenation, demethylation, and acetylation may be important pathways for saponins of C. robustum to function in FLS . Especially, phosphorylated metabolites, oxidative metabolites, acetylated metabolites and deacidified metabolites were discovered for the first time .
Application 2: Anti-Inflammatory Agent
- Summary of the Application: Cauloside D is a triterpene glycoside isolated from Caulophyllum robustum Max. It exerts anti-inflammatory effects through the inhibition of expression of iNOS and proinflammatory cytokines .
Application 3: Molluscicidal Agent
- Summary of the Application: Some saponins obtained from the genus Caulophyllum, including Cauloside D, have been confirmed to show molluscicidal effect .
- Results or Outcomes: Cauloside A and α-hederin showed remarkable molluscicidal activities, with the minimum active concentrations required to kill the snails of 5.4 and 6.2 μg/mL, respectively .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHILKCNLIKLEV-LXABABOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Citations
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